Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate
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Overview
Description
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate is a complex organic compound that features a piperidine ring, a benzyl group, and a terephthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate typically involves multiple steps. One common route includes the formation of the piperidine ring, followed by the introduction of the benzyl group and the formylamino group. The final step involves the esterification of terephthalic acid with methanol under acidic conditions to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formylamino group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, lacking the piperidine and benzyl groups.
N-Benzylpiperidine: Contains the piperidine and benzyl groups but lacks the terephthalate ester.
Formylamino derivatives: Compounds with the formylamino group but different core structures.
Uniqueness
Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
954238-68-7 |
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Molecular Formula |
C24H27N3O6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
dimethyl 2-[(1-benzyl-4-formamidopiperidine-4-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H27N3O6/c1-32-21(29)18-8-9-19(22(30)33-2)20(14-18)26-23(31)24(25-16-28)10-12-27(13-11-24)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,28)(H,26,31) |
InChI Key |
PQDSEIXTYLYLEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(CCN(CC2)CC3=CC=CC=C3)NC=O |
Origin of Product |
United States |
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